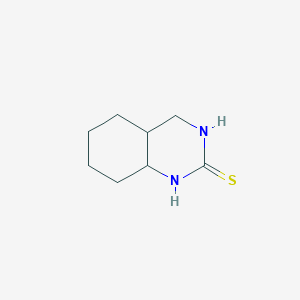

1,2-Dihydroquinazoline-2-thione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione |

InChI |

InChI=1S/C8H14N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2,(H2,9,10,11) |

InChI Key |

ZLBSITDFJFTIEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CNC(=S)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways to 1,2 Dihydroquinazoline 2 Thione and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the 1,2-dihydroquinazoline-2-thione core rely on foundational organic reactions such as cyclizations and condensations. These routes have been instrumental in the initial development and study of this class of compounds.

Cyclization Reactions for this compound Formation

Cyclization reactions are a cornerstone in the formation of the heterocyclic this compound system. A prominent strategy involves the reaction of 2-amino chalcones with isothiocyanates. acs.org In this process, an initial aza-Michael addition of the amino group to the chalcone (B49325) is followed by an intramolecular cyclization, where the nitrogen of the newly formed intermediate attacks the isothiocyanate carbon, leading to the thione. acs.org

Another significant cyclization pathway begins with o-azidobenzaldehydes. These are first reacted with aryl amines and subsequently with carbon disulfide in a one-pot, two-step synthesis. This method proceeds via a reductive amination followed by a Staudinger-aza-Wittig reaction and subsequent cyclization to yield 3,4-dihydroquinazoline-2(1H)-thiones. researchgate.net A more complex, one-pot diastereoselective synthesis of polycyclic systems containing the quinazoline-2(1H)-thione moiety also relies on a final cyclization step where an amine reacts with an in-situ generated isothiocyanate. researchgate.net

Condensation Reactions in this compound Synthesis

Condensation reactions, often involving the formation of a Schiff base intermediate, are fundamental to building the quinazoline (B50416) framework. The reaction of 2-amino chalcones with isothiocyanates can be viewed as a tandem Michael addition-cyclocondensation process. acs.orgnih.gov The initial adduct undergoes an intramolecular condensation to eliminate a water molecule and form the stable heterocyclic ring. acs.org

While not specific to the thione derivative, related syntheses of quinazolinones highlight the general utility of condensation reactions. For instance, the cyclocondensation of anthranilamides with aldehydes or ketones is a well-established method for creating the 2,3-dihydroquinazolin-4(1H)-one core. nih.gov This often proceeds through the formation of a Schiff base, which then undergoes ring closure. nih.gov Such strategies can be adapted for thione synthesis by using appropriate sulfur-containing reagents.

Rearrangement Reactions Leading to Dihydroquinazoline (B8668462) Derivatives

A convenient and novel synthesis of the 1,2-dihydroquinazoline skeleton (though not the thione derivative specifically) has been achieved through the rearrangement of indazolium salts. researchgate.net This reaction provides a unique pathway to the core structure. The proposed mechanism involves the deprotonation of the 2-benzyl group in the indazolium salt under basic conditions, which triggers a rearrangement. This process is believed to proceed through the cleavage of the N-N bond and subsequent ring-opening to form a key intermediate. This intermediate then undergoes an intramolecular N-nucleophilic addition to cyclize into the final 1,2-dihydroquinazoline product. researchgate.net

Computational and experimental studies, including isotope labeling, support this mechanistic pathway. The choice of base and solvent has been shown to significantly influence the reaction's efficiency. researchgate.net

Table 1: Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | Toluene | 70 | 82 |

| 2 | K₂CO₃ | Toluene | 70 | 84 |

| 3 | Na₂CO₃ | Toluene | 70 | 83 |

| 4 | Cs₂CO₃ | Dioxane | 70 | 76 |

| 5 | Cs₂CO₃ | DMSO | 70 | 75 |

| 6 | Cs₂CO₃ | THF | 70 | 67 |

| 7 | Cs₂CO₃ | DMF | 70 | 65 |

Data sourced from a study on the rearrangement of indazolium salts. researchgate.net

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have been successfully applied to the synthesis of this compound, leading to the development of one-pot multicomponent reactions and catalyst-free protocols.

One-Pot Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple starting materials in a single reaction vessel to form complex products, minimizing waste and saving time and resources. researchgate.netbeilstein-journals.orgrsc.org A notable example is the one-pot, diastereoselective synthesis of complex polycyclic systems incorporating the quinazoline-2(1H)-thione ring. researchgate.net This sophisticated process involves a cascade of reactions: a [3 + 2] cycloaddition of azomethine ylides, a Staudinger-aza-Wittig reaction of azides to form iminophosphoranes, the subsequent formation of isothiocyanates, and a final intramolecular cyclization to furnish the target dihydroquinazolinethione. researchgate.net

Another efficient MCR is the one-pot, two-step synthesis of 3,4-dihydroquinazoline-2(1H)-thiones from o-azidobenzaldehydes, various aryl amines, and carbon disulfide. researchgate.net These MCR approaches showcase high pot, atom, and step economy (PASE), aligning with the principles of green chemistry by reducing energy consumption and the generation of waste. researchgate.net

Catalyst-Free and Environmentally Benign Synthesis Protocols

Developing catalyst-free reactions is a key goal of green chemistry, as it avoids the use of often toxic and expensive metal catalysts and simplifies product purification. researchgate.net An elegant and practical catalyst-free chemoselective reaction has been developed for the synthesis of 3,4-dihydroquinazoline-2-thiones. acs.orgnih.gov This method involves the reaction of 2-amino chalcones with isothiocyanates, where the choice of solvent dictates the reaction pathway. acs.org

In a polar aprotic solvent like Dimethyl sulfoxide (B87167) (DMSO), the reaction proceeds via an aza-Michael addition followed by intramolecular cyclization, yielding 3,4-dihydroquinazoline-2-thiones in excellent yields and with short reaction times. acs.org Conversely, using a less polar solvent like Dichloromethane (DCM) favors a thia-Michael addition, leading to a different class of heterocycles, 2-imino researchgate.netberhamporegirlscollege.ac.inbenzothiazines. acs.org This solvent-controlled selectivity provides a powerful, catalyst-free tool for synthesizing these valuable compounds. acs.orgnih.gov The underlying principle for this selectivity is attributed to the Hard and Soft Acids and Bases (HSAB) theory and the role of hydrogen bonding in activating the N–H bond in different solvent environments. acs.org

Table 2: Solvent-Controlled Catalyst-Free Synthesis

| Solvent | Primary Pathway | Product Type | Yield |

|---|---|---|---|

| DMSO | Aza-Michael Addition | 3,4-Dihydroquinazoline-2-thione | Excellent |

| DCM | Thia-Michael Addition | 2-Imino researchgate.netberhamporegirlscollege.ac.inbenzothiazine | Moderate to Excellent |

Data illustrates the chemoselective synthesis based on solvent choice. acs.org

Microwave-Assisted and Other Energy-Efficient Synthetic Methods

The quest for more sustainable and efficient chemical processes has led to the widespread adoption of microwave-assisted organic synthesis (MAOS). This technology often leads to dramatic reductions in reaction times, increased yields, and enhanced purity of the final products compared to conventional heating methods. researchgate.net The synthesis of quinazoline derivatives, including the thione variant, has significantly benefited from this approach. nih.gov

One notable energy-efficient approach involves the catalyst-free synthesis of 2-aryl-1,2-dihydroquinazolin-4(1H)-thiones by reacting 2-aminobenzothioamides with various aldehydes in water. This method is environmentally benign and proceeds in excellent yields. While not a direct synthesis of the parent this compound, it highlights a green methodology for related structures.

Microwave irradiation has been successfully employed in the one-pot, three-component Biginelli condensation of dimedone, urea (B33335) or thiourea (B124793), and substituted aromatic aldehydes to produce octahydroquinazolinone derivatives. researchgate.net The use of thiourea in this reaction provides the thione functionality, suggesting a viable pathway for the synthesis of this compound and its substituted analogues under microwave conditions. researchgate.net These reactions are often carried out in solvent-free conditions, further enhancing their green credentials. researchgate.net

Another relevant microwave-assisted method is the cyclo-condensation of 2-aminobenzylamines with aldehydes in water, which yields 2-substituted-1,2,3,4-tetrahydroquinazolines in a matter of minutes. researchgate.net Although this produces the saturated quinazoline ring, the underlying principle of rapid, water-based, microwave-promoted cyclization is applicable to the synthesis of the target thione.

Furthermore, the synthesis of quinazolinone derivatives has been achieved through microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. rsc.org This demonstrates the utility of microwave heating in facilitating metal-catalyzed C-N bond formation for the construction of the quinazoline ring system.

A general strategy for the synthesis of quinazolinones involves the reaction of ortho-substituted anilines with carbonyl compounds, followed by intramolecular cyclization. researchgate.net Microwave irradiation can significantly accelerate this cyclization step. researchgate.net For the synthesis of the thione analogue, a similar strategy employing a sulfur-containing carbonyl equivalent, such as thiophosgene (B130339) or carbon disulfide, with a suitable 2-aminobenzyl derivative could be envisaged under microwave conditions.

The following table summarizes various microwave-assisted synthetic approaches towards quinazoline and related heterocyclic cores, which can be adapted for the synthesis of this compound.

| Starting Materials | Reagents/Catalyst | Product Type | Key Features |

| 2-Aminobenzothioamides, Aldehydes | None (in water) | 2-Aryl-1,2-dihydroquinazolin-4(1H)-thiones | Catalyst-free, green synthesis. |

| Dimedone, Urea/Thiourea, Aromatic Aldehydes | Thiamine hydrochloride (VB1) | Octahydroquinazolinone/thione derivatives | One-pot, solvent-free, short reaction times. researchgate.net |

| 2-Aminobenzylamines, Aldehydes | None (in water) | 2-Substituted-1,2,3,4-tetrahydroquinazolines | Rapid, organic solvent-free. researchgate.net |

| Substituted 2-halobenzoic acids, Amidines | Iron catalyst | Quinazolinone derivatives | Green, rapid, iron-catalyzed cyclization in water. rsc.org |

| Ortho-substituted anilines, Carbonyl compounds | - | Quinazolinones | Microwave accelerates the cyclization step. researchgate.net |

Derivatization Strategies and Functionalization of the this compound Core

The this compound scaffold possesses multiple reactive sites, namely the two nitrogen atoms (N1 and N3) and the exocyclic sulfur atom, making it an excellent platform for chemical modification and the generation of diverse molecular libraries.

Chemical Modification at Nitrogen and Sulfur Positions

The presence of the thione group and the secondary amine functionalities allows for selective derivatization at the nitrogen and sulfur atoms. The ambident nature of the thiourea moiety within the quinazoline ring system means that alkylation can occur at either the nitrogen or the sulfur atom, often influenced by the reaction conditions and the nature of the electrophile.

S-Alkylation: The sulfur atom, being a soft nucleophile, is prone to react with soft electrophiles such as alkyl halides. For instance, the alkylation of 2-methylquinazoline-4-thione with propyl iodide has been shown to proceed selectively at the sulfur atom under certain conditions, yielding the corresponding 4-(propylthio) derivative. This S-alkylation is a common strategy to introduce various side chains, which can modulate the biological activity of the resulting compounds. The synthesis of 2-(benzylthio)quinazolin-4(3H)-ones from the corresponding 2-thioxo derivatives further illustrates this facile S-functionalization pathway. nih.gov

N-Alkylation: Alkylation at the nitrogen atoms can also be achieved, leading to N-substituted derivatives. The choice of base and solvent can influence the regioselectivity between N- and S-alkylation. Harder electrophiles may favor reaction at the nitrogen atom. Studies on the alkylation of related thioxo-heterocycles have shown that a mixture of N- and S-alkylated products can be formed, and the ratio can be controlled by the reaction conditions.

The following table provides examples of derivatization reactions at the nitrogen and sulfur positions of related quinazoline thiones.

| Position | Reaction Type | Reagent Example | Product Type |

| Sulfur | Alkylation | Propyl iodide | 2-(Propylthio)-1,4-dihydroquinazoline |

| Sulfur | Benzylation | Benzyl halide | 2-(Benzylthio)-1,4-dihydroquinazoline |

| Nitrogen | Alkylation | Alkyl halide | 1-Alkyl-1,2-dihydroquinazoline-2-thione |

| Nitrogen | Acylation | Acyl chloride | 1-Acyl-1,2-dihydroquinazoline-2-thione |

Introduction of Substituents for Structural Diversity

To explore the structure-activity relationship and optimize the properties of this compound derivatives, the introduction of various substituents on the core structure is crucial. This can be achieved by either starting with appropriately substituted precursors or by direct functionalization of the pre-formed quinazoline ring.

Substitution on the Benzene (B151609) Ring: The most straightforward method to introduce diversity on the aromatic ring is to start the synthesis with substituted 2-aminobenzonitriles or 2-aminobenzylamines. A wide variety of these precursors are commercially available or can be readily synthesized, allowing for the incorporation of electron-donating or electron-withdrawing groups at different positions of the benzene ring. For example, the synthesis of 6-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones has been achieved, and the nature of the substituent at the 6-position has been shown to significantly influence the biological activity of the final compounds. nih.gov

Substitution at Other Positions: Solid-phase synthesis methodologies have been developed for dihydroquinazolin-2(1H)-one derivatives, which allow for the systematic introduction of a wide range of substituents at various positions of the heterocyclic ring. nih.gov This approach is particularly useful for generating large combinatorial libraries for high-throughput screening. For instance, by using different amino acids and primary amines as building blocks, a diverse set of substituents can be introduced, leading to compounds with varying steric and electronic properties. nih.gov Although this has been demonstrated for the oxo-analogue, the principles can be extended to the thione series.

The following table outlines strategies for introducing structural diversity to the this compound core.

| Position of Substitution | Synthetic Strategy | Example of Introduced Group |

| Benzene Ring (e.g., C6) | Use of substituted 2-aminobenzonitrile (B23959) in the initial cyclization reaction. | Chloro, Bromo, Nitro |

| N1-Position | Alkylation or acylation of the N1-H. | Alkyl, Acyl groups |

| C4-Position | Use of substituted aldehydes or ketones in condensation reactions. | Aryl, Alkyl groups |

| General Diversity | Solid-phase synthesis using diverse building blocks (amino acids, primary amines). | Various R-groups |

Reactivity and Reaction Mechanisms of 1,2 Dihydroquinazoline 2 Thione

Tautomerism Studies: Thione-Thiol Equilibria and their Spectroscopic and Reactivity Implications

The existence of 1,2-dihydroquinazoline-2-thione in a tautomeric equilibrium between the thione and thiol forms is a cornerstone of its chemical character. This equilibrium is not static but is dynamically influenced by factors such as the solvent environment.

Spectroscopic and theoretical studies have been instrumental in understanding this thione-thiol tautomerism. Quantum chemical investigations, often employing methods like Density Functional Theory (DFT), have consistently shown that the thione form is the more stable tautomer in the gas phase. nih.gov This intrinsic stability of the thione form is a crucial factor governing its reactivity.

Experimental studies using UV-spectroscopy and nuclear magnetic resonance (NMR) in various solvents have provided further insights. lp.edu.ua The polarity of the solvent plays a significant role in the position of the equilibrium. Generally, more polar solvents tend to stabilize the more polar thione tautomer. researchgate.net The ability of a solvent to participate in hydrogen bonding can also shift the equilibrium. For instance, proton-donating solvents like ethanol (B145695) can favor the thione form. researchgate.net

The thione-thiol equilibrium has profound implications for the reactivity of this compound. The thione form possesses a nucleophilic sulfur atom, while the thiol form presents a reactive thiol group, capable of participating in different sets of reactions. This dual reactivity allows for a diverse range of chemical transformations.

Nucleophilic and Electrophilic Reactivity Profiles

The dual tautomeric nature of this compound gives rise to both nucleophilic and electrophilic characteristics, enabling it to react with a wide array of reagents.

Nucleophilic Reactivity: The thione tautomer is the primary source of nucleophilic reactivity, with the sulfur atom being the main nucleophilic center. This allows for reactions such as alkylation and acylation at the sulfur atom, leading to the formation of S-substituted derivatives. For example, the synthesis of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives highlights the nucleophilic character of the sulfur in the parent thione. nih.gov

Electrophilic Reactivity: The molecule also exhibits electrophilic properties. The carbon atom of the C=S double bond in the thione form can act as an electrophilic center, susceptible to attack by nucleophiles. Furthermore, the aromatic quinazoline (B50416) ring system can undergo electrophilic substitution reactions, although the reactivity is influenced by the substituents present on the ring. Theoretical calculations can help identify the centers most susceptible to electrophilic and nucleophilic attack by analyzing the electronic structural formulas and atomic charges. lp.edu.ua

Mechanistic Elucidation of Key Transformations and Derivatization Reactions

The derivatization of this compound often involves transformations at the thione group. A notable reaction is the oxidation of the thione to a carbonyl group, converting 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into the corresponding quinazoline-2,4(1H,3H)-diones. researchgate.net This transformation underscores the reactivity of the thione moiety and provides a synthetic route to a different class of quinazoline derivatives. The structure of the resulting products can be confirmed through various spectroscopic methods, including infrared (IR), UV-visible, and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray crystallographic analysis. researchgate.net

The synthesis of thioether derivatives is another key transformation. nih.gov This typically proceeds via the nucleophilic attack of the sulfur atom on an electrophilic carbon, such as in an alkyl halide. These reactions are fundamental for creating a library of quinazoline derivatives with diverse functionalities.

Stability Studies and Characterization of Degradation Pathways

The stability of this compound and its derivatives is a critical aspect, particularly for their practical applications. Degradation can occur through various chemical pathways, leading to a loss of potency and the formation of potentially undesirable byproducts. researchgate.net

While specific degradation pathways for this compound are not extensively detailed in the provided search results, general principles of thione chemistry suggest potential routes. Oxidation of the thione group is a likely degradation pathway, as seen in the conversion to quinazoline-2,4-diones. researchgate.net The thione-thiol equilibrium itself can be a factor in stability, as the thiol form can be susceptible to oxidation to form disulfides. researchgate.net The rate of this oxidation can be influenced by factors such as solvent, concentration, and even exposure to light. researchgate.net

Coordination Chemistry of 1,2 Dihydroquinazoline 2 Thione As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 1,2-dihydroquinazoline-2-thione derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their composition and structure.

A notable example is the synthesis of cadmium(II) phenanthroline complexes of 3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These complexes are synthesized through successive reactions involving the ligand, cadmium chloride, and o-phenanthroline. The characterization of such complexes is achieved through elemental analysis, which confirms the stoichiometric ratio of metal to ligand, and various spectroscopic methods including ¹H and ¹³C NMR, as well as UV-Vis spectroscopy researchgate.net.

Transition metal complexes of related quinazolinone Schiff base ligands have also been prepared to investigate their properties. These syntheses often involve the condensation of a quinazolinone derivative to form a Schiff base, which is then reacted with a metal salt researchgate.net. The resulting solid complexes are typically stable at room temperature and non-hygroscopic.

The characterization of these metal complexes often includes techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complexes.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

X-ray Diffraction: To determine the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and coordination geometry.

| Technique | Observation | Interpretation |

|---|---|---|

| Elemental Analysis | Agreement with calculated percentages of C, H, N, S, and Metal | Confirms the stoichiometry of the complex |

| IR Spectroscopy | Shift in ν(C=S) and ν(N-H) bands | Indicates coordination through sulfur and/or nitrogen atoms |

| ¹H NMR Spectroscopy | Shifts in the chemical shifts of protons near the coordination sites | Provides information about the ligand's environment upon complexation |

| UV-Vis Spectroscopy | Appearance of new charge-transfer bands | Suggests the formation of metal-ligand bonds |

| Molar Conductivity | Low values in non-polar solvents | Indicates a non-electrolytic nature |

Ligand Binding Modes and Chelation Behavior within Metal Complexes

This compound and its derivatives can exhibit various binding modes, acting as either monodentate or bidentate ligands. The thione group (-C=S) and the nitrogen atoms of the quinazoline (B50416) ring are potential coordination sites.

In many instances, these ligands act as bidentate chelating agents, coordinating to the metal center through the sulfur atom of the thione group and one of the nitrogen atoms of the quinazoline ring, forming a stable chelate ring. For example, in complexes of 3-(2-methylphenyl)-2-thoxo-2,3-dihydroquinazolin-4(1H)-one, the tetrazole anion, which is structurally related, coordinates to the metal cation in a bidentate N,S fashion, forming a four-membered MSCN ring researchgate.net.

The versatility in coordination is also observed in other related quinazoline-containing ligands. For instance, a tridentate ligand derived from quinazolin-4(3H)-one has shown diverse coordination behavior with different metal ions, acting as an NNO donor in some complexes and a mix of NNN and NNO in others researchgate.net. This highlights the flexibility of the quinazoline scaffold in accommodating the geometric preferences of various metal centers.

The chelation behavior is influenced by several factors, including:

The nature of the metal ion.

The substituents on the quinazoline ring.

The reaction conditions.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Spectroscopic techniques provide valuable insights into the nature of metal-ligand interactions. In the IR spectra of metal complexes of thione-containing ligands, a shift in the ν(C=S) band to a lower frequency is typically observed, indicating the coordination of the sulfur atom to the metal ion. Similarly, changes in the stretching frequencies of the N-H bonds can suggest the involvement of the nitrogen atom in coordination.

X-ray crystallography provides definitive structural information. For instance, the crystal structure of 3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one reveals a V-shape in the molecular skeleton, with the crystal structure being stabilized by N—H⋯S intermolecular interactions researchgate.net. Upon complexation, significant changes in bond lengths and angles are expected, confirming the coordination of the ligand to the metal center. Hirshfeld surface analysis can be employed to explore the intermolecular interactions within the crystal structure of both the free ligand and its metal complexes researchgate.net.

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (ppm) | UV-Vis λmax (nm) |

|---|---|---|---|

| Ligand | ν(N-H): ~3200, ν(C=S): ~1250 | δ(N-H): ~10.5 | ~280, ~350 |

| Metal Complex | ν(N-H): ~3150, ν(C=S): ~1220 | δ(N-H): Shifted or broadened | ~290, ~360, new bands > 400 |

Influence of Metal Complexation on Electronic Structure and Reactivity

The coordination of this compound to a metal center significantly influences its electronic structure and reactivity. The formation of metal-ligand bonds leads to a redistribution of electron density within the ligand. This can be observed through changes in the electronic absorption spectra, where new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions may appear.

Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide a deeper understanding of the electronic structure of these complexes. Such calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO) and how they are affected by complexation. This, in turn, provides insights into the reactivity of the complexes. For instance, DFT studies on related Pd(II) and Pt(II) complexes of a 4-methylene-3-phenyl-3,4-dihydroquinazoline-2(1H)-thione have been used to complement spectroscopic and biological activity studies dergipark.org.trdergipark.org.tr.

The change in electronic structure upon complexation can also modulate the biological activity of the ligand. In many cases, metal complexes exhibit enhanced biological activities compared to the free ligand, which is often attributed to the principles of chelation therapy.

Computational Chemistry and Theoretical Investigations of 1,2 Dihydroquinazoline 2 Thione

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 1,2-Dihydroquinazoline-2-thione and its derivatives, DFT calculations have been pivotal in correlating molecular structure with observed biological activities, such as antiproliferative and antioxidant effects. nih.govresearchgate.net Studies on related quinazolinthione derivatives have shown that results from DFT calculations are consistent with experimental findings, underscoring the predictive power of this approach. nih.gov

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. mdpi.comnih.gov

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Potential (μ) | -(EHOMO + ELUMO)/2 | Measures the tendency of electrons to escape from a system. nih.govmdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to change in electron distribution. nih.govmdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of polarizability. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons. nih.govmdpi.com |

This table is based on established theoretical chemistry principles and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is another crucial DFT-based tool. It creates a 3D map of the electron density surface, color-coded to indicate charge distribution. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For drug design, MEP maps are invaluable for predicting how a ligand might interact with the electrostatic environment of a biological target. nih.gov

Figure 1: Thione-thiol tautomerism of this compound.

Experimental evidence from related heterocyclic systems, such as Quinoline-2(1H)-thione, shows that the thione tautomer is the predominant form in the solid state. researchgate.net Computational studies on similar quinazolinone systems have employed DFT to investigate the mechanisms and energy barriers of such proton transfer processes. nih.govmdpi.com By calculating the potential energy surfaces, researchers can determine the relative stability of each tautomer and the energy barrier for their interconversion. nih.gov These studies often show that the stability of a particular tautomer can be influenced by factors such as solvent polarity. mdpi.com For this compound, theoretical calculations are essential to confirm the preference for the thione form and to understand the energetic landscape of its tautomerization.

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.govmdpi.com By calculating the harmonic vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated. researchgate.net These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, resulting in excellent agreement with experimental data. nih.gov

This predictive capability is crucial for the structural characterization of newly synthesized compounds. It allows for the precise assignment of vibrational bands observed in experimental spectra to specific molecular motions, such as the stretching or bending of particular bonds (e.g., C=S, N-H, C-N). nih.govscirp.org Comparing the calculated spectrum of a proposed structure with the experimental one provides strong evidence for its confirmation.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a cornerstone of structure-based drug design.

For derivatives of this compound, molecular docking is used to estimate their binding affinity for various protein targets. The simulation software calculates a scoring function, often expressed in kcal/mol, which represents the predicted free energy of binding. A lower (more negative) score suggests a stronger, more favorable interaction.

Beyond just predicting affinity, docking reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and target.

Pi-stacking: Interactions between aromatic rings.

Van der Waals forces: General attractive or repulsive forces.

Studies on quinazoline-2(1H)-thione derivatives have used docking to understand their inhibitory mechanism. For example, they were identified as competitive inhibitors of cathepsin B and H, and docking simulations helped to elucidate their binding mode within the active sites of these enzymes. nih.gov

A primary use of molecular docking is to screen libraries of compounds against known protein targets to identify potential new drugs. Conversely, it can be used to propose potential protein targets for a compound with known biological activity. For the quinazoline (B50416) scaffold, including the 2-thione variant, docking studies have identified several putative molecular targets.

Table 2: Putative Molecular Targets for Quinazoline Derivatives Identified via Molecular Docking

| Compound Class | Putative Target(s) | Therapeutic Area |

| Quinazoline-2(1H)-thione derivatives | Cathepsin B, Cathepsin H nih.gov | Cancer |

| 2-Thioxobenzo[g]quinazoline derivatives | Unspecified target related to free radical scavenging | Antioxidant |

| Quinazolinone derivatives | Dihydrofolate reductase (DHFR), Thymidylate synthase (TS) researchgate.net | Cancer, Antibacterial |

| Quinazolinone derivatives | Sortase A (PDB ID: 1T2W) nih.gov | Antibacterial |

This table summarizes findings from various computational studies on the broader quinazoline class.

These in silico studies provide strong hypotheses that can be tested experimentally, guiding medicinal chemists in the selection of appropriate biological assays and accelerating the drug discovery process.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their complexes with biological targets, such as proteins or enzymes. nih.gov These simulations help in evaluating how the ligand (the quinazoline derivative) binds to its receptor and the stability of this interaction, which is crucial for its potential therapeutic effect. researchgate.netmdpi.com

The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the Root Mean Square Deviation (RMSD). nih.gov The RMSD measures the average distance between the atoms of the simulated structure and a reference structure, typically the initial docked pose. A stable RMSD value over the course of the simulation (e.g., 100 to 300 nanoseconds) suggests that the ligand remains securely bound within the protein's active site and that the complex has reached equilibrium. nih.govmdpi.comnih.gov For example, studies on related heterocyclic compounds have shown that stable RMSD graphs indicate good convergence and a stable conformation of the ligand-protein complex throughout the simulation. mdpi.com

Another key parameter, the Root Mean Square Fluctuation (RMSF), is used to analyze the flexibility of individual amino acid residues in the protein. nih.govekb.eg Residues in the binding pocket that interact with the ligand are expected to show lower fluctuation values, indicating a stable and consistent interaction. nih.gov

The binding stability is further elucidated by analyzing intermolecular interactions, particularly hydrogen bonds formed between the ligand and the protein. nih.gov A consistent number of hydrogen bonds throughout the simulation points to a strong and stable complex. mdpi.com The binding free energy of the complex can be calculated using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), which provides a quantitative measure of the binding affinity. mdpi.com These calculations help in understanding the energetic contributions (e.g., electrostatic, van der Waals) that stabilize the complex. mdpi.com

Table 1: Key Parameters in Molecular Dynamics Simulations for Complex Stability

| Parameter | Description | Implication for Stability |

| Root Mean Square Deviation (RMSD) | Measures the deviation of the protein-ligand complex from its initial pose over time. nih.gov | A low and stable RMSD value indicates the complex is in a stable conformational state. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. nih.gov | Low RMSF values for binding site residues suggest stable ligand-protein interactions. ekb.eg |

| Hydrogen Bond Analysis | Tracks the number and duration of hydrogen bonds between the ligand and protein. nih.gov | A consistent presence of hydrogen bonds signifies strong and specific interactions. mdpi.com |

| MM-PBSA/GBSA Binding Free Energy | Calculates the free energy of binding for the protein-ligand complex. mdpi.com | A lower binding free energy value indicates a higher and more favorable binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and ADMET Prediction Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound derivatives, QSAR studies are instrumental in predicting the biological potency of new, unsynthesized analogs and in optimizing lead compounds. researchgate.net These studies are often coupled with the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure that the designed compounds have favorable pharmacokinetic profiles. nih.govnih.gov The early assessment of ADMET properties is critical, as undesirable pharmacokinetics and toxicity are major causes of drug development failure. nih.govresearchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

In silico ADMET prediction is a crucial step in modern drug discovery, allowing researchers to filter out compounds with poor pharmacokinetic potential before committing to costly and time-consuming synthesis. nih.govpensoft.net For derivatives of the quinazoline scaffold, various ADMET properties are computationally evaluated. researchgate.net

Absorption: This includes predicting properties like human intestinal absorption (HIA), permeability through Caco-2 cells (a model for the intestinal wall), and whether the compound is a substrate or inhibitor of P-glycoprotein (P-gp), an efflux pump that can limit drug absorption. researchgate.net

Distribution: Key predicted parameters include Blood-Brain Barrier (BBB) penetration, which determines if a compound can enter the central nervous system, and plasma protein binding (PPB), which affects the free concentration of the drug available to exert its effect. ekb.egresearchgate.net

Metabolism: Predictions focus on the compound's potential to inhibit or be a substrate for major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. researchgate.net

Excretion: Properties related to the compound's elimination from the body, such as clearance (CL), are estimated. researchgate.net

ADMET prediction studies on related dihydroquinazoline-2(1H)-one derivatives have shown that many compounds within this class are predicted to have good pharmacological and drug-like properties, indicating their potential for clinical development. nih.gov

Table 2: Representative In Silico ADMET Predictions for Quinazoline Derivatives

| ADMET Property | Predicted Value/Classification | Significance |

| Aqueous Solubility | Good/Moderate | Affects absorption and formulation. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Indicates a lower likelihood of CNS side effects. researchgate.net |

| Human Intestinal Absorption (HIA) | Good | Suggests high absorption from the gut. |

| P-glycoprotein (P-gp) Inhibitor | Non-inhibitor | Reduces the risk of drug-drug interactions. researchgate.net |

| CYP2D6 Inhibitor | Non-inhibitor | Indicates a lower potential for altering the metabolism of other drugs. |

| hERG Inhibition | Low risk | Predicts a lower risk of cardiotoxicity. researchgate.net |

Correlation of Molecular Descriptors with Biological Activities

QSAR models are built by correlating molecular descriptors of this compound derivatives with their experimentally determined biological activities (e.g., anticancer, anti-inflammatory). nih.gov Molecular descriptors are numerical values that describe the physicochemical, topological, or electronic properties of a molecule. nih.gov

A typical QSAR study involves:

Dataset selection: A series of structurally related compounds with a range of biological activities is chosen. nih.gov

Descriptor calculation: A large number of molecular descriptors are calculated for each compound in the series. nih.gov

Model development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that best correlates a subset of descriptors with the observed activity. researchgate.netnih.gov

Model validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques. researchgate.net

For quinazolinone derivatives, structure-activity relationship studies have revealed key structural features that influence activity. nih.gov For instance, in studies on related anticancer agents, the nature of substituents at different positions on the quinazoline ring was found to significantly impact cytotoxic potency. nih.gov Factors like the presence of specific ring structures, the length of carbon chains, and the electronegativity of substituents can either enhance or decrease activity. nih.gov These insights, derived from QSAR and structure-activity relationship analyses, provide a theoretical basis for the rational design of new and more potent this compound derivatives. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Relevance

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and binding to hydrophobic pockets. researchgate.net |

| Electronic | Dipole Moment | Relates to polar interactions with the target receptor. |

| Topological | Molecular Connectivity Index | Describes the size, shape, and degree of branching in a molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | Represents the volume occupied by the molecule, affecting its fit into a binding site. researchgate.net |

Structure Activity Relationship Sar Studies of 1,2 Dihydroquinazoline 2 Thione Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 1,2-dihydroquinazoline-2-thione derivatives is profoundly influenced by the nature and position of various substituents on the quinazoline (B50416) ring system. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The introduction of different functional groups at various positions of the this compound scaffold has been shown to modulate its biological activities, including anticancer and enzyme inhibitory effects.

In a study of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives as human carbonic anhydrase (hCA) inhibitors, the nature of the substituent on the sulfur atom at the 2-position played a critical role in the inhibitory activity against different hCA isoforms (hCA II, IX, and XII). For instance, the presence of a 2-oxo-2-phenylethylthio moiety at the C2 position resulted in potent inhibition of hCA IX and XII. The introduction of a methyl group on the phenyl ring of this substituent further enhanced the inhibitory activity against hCA IX. tandfonline.com

The electronic properties of the substituents have also been shown to be a determining factor. For example, in a series of 2-pentylquinazolin-4(3H)-one(thione) derivatives evaluated for their antiproliferative and antioxidant activities, the potency was observed to increase with the presence of electron-donating groups at the para-position of a phenyl ring attached to the scaffold. The trend of activity was reported as OH > OMe > Cl, which correlates with the electron-donating ability of these groups and the extent of the conjugated system. researchgate.net

The following table summarizes the impact of different functional groups on the biological activity of 2-mercaptoquinazolinone derivatives, which share a common structural feature with 1,2-dihydroquinazoline-2-thiones.

Table 1: Impact of Functional Groups on Carbonic Anhydrase Inhibitory Activity of 2-Mercaptoquinazolinone Derivatives

| Compound | Substituent at 2-thio position | hCA II K_I (nM) | hCA IX K_I (nM) | hCA XII K_I (nM) |

|---|---|---|---|---|

| 2 | 2-Oxo-2-phenylethyl | 140.8 | 40.7 | 13.0 |

| 6 | 2-Oxo-2-(p-tolyl)ethyl | 116.2 | 25.1 | - |

| 7 | 1-Oxo-1-phenylpropan-2-yl | 202.6 | 63.2 | 76.8 |

Data sourced from a study on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives. tandfonline.com

The position of substituents on the quinazoline ring is a critical determinant of biological potency and selectivity. Even minor changes in the substitution pattern can lead to significant differences in activity.

In a study of 2-thieno-4(3H)-quinazolinone analogs for antitumor activity, the position of a sulfonamide group was found to be crucial. For instance, a compound bearing an unsubstituted sulfonamide function showed favorable antitumor activity. researchgate.net

While comprehensive SAR studies on the positional effects of substituents specifically for the this compound core are limited in the available literature, studies on closely related quinazolinone scaffolds provide valuable insights. For example, in a series of dihydroquinazolin-2(1H)-one derivatives evaluated for anticancer activity, the position of a nitrogen atom in an isomeric heteroaromatic ring substituent significantly affected the inhibitory activity. nih.gov

Table 2: Positional Effects of Substituents on Antiproliferative Activity of Dihydroquinazolin-2(1H)-one Derivatives

| Compound ID | R3 Substituent | IC50 (µM) on A2780 cells |

|---|---|---|

| CA1-a | Pyridin-2-yl | 79.96 |

| CA1-e | Pyridin-4-yl | 22.76 |

| CA1-f | Pyridin-3-yl | >100 |

Data from a study on dihydroquinazoline-2(1H)-one derivatives, illustrating the impact of the nitrogen position in the pyridine (B92270) ring on cytotoxicity. nih.gov

Scaffold Modifications and Bioisosteric Replacements in Analog Design

Scaffold modification and bioisosteric replacement are key strategies in medicinal chemistry to improve the properties of a lead compound. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov

While specific examples of scaffold hopping originating from a this compound core are not extensively documented in the provided search results, the general principles are widely applied in drug design. Scaffold hopping aims to identify novel core structures with improved properties while maintaining the key pharmacophoric features required for biological activity. nih.govrsc.org

Bioisosteric replacement of the thione group (C=S) with a carbonyl group (C=O) is a common strategy. A study comparing quinazolinone and quinazolinthione derivatives found that the best quinazolinthione derivatives exhibited antiproliferative and antioxidant potencies comparable to their quinazolinone counterparts, suggesting that the thione group can be a viable bioisostere for the carbonyl group in this scaffold for certain biological activities. researchgate.net

The replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a different series of compounds has been shown to enhance anti-leukemic activity, demonstrating the potential of such bioisosteric replacements to significantly improve potency. nih.gov Although not directly applied to the this compound scaffold in the provided literature, this highlights a potential avenue for future derivatization and optimization of these compounds.

Derivation of Mechanistic Insights from SAR Analysis

SAR studies not only guide the optimization of lead compounds but also provide valuable insights into the mechanism of action at the molecular level. By correlating structural features with biological activity, researchers can infer the nature of the binding site and the key interactions involved.

In the study of S-substituted 2-mercaptoquinazolin-4(3H)-ones as carbonic anhydrase inhibitors, the SAR data suggested that the quinazolinone scaffold and the S-substituent interact with specific residues within the active site of the enzyme. Molecular docking studies further elucidated these interactions, showing how the compounds orient themselves within the binding pocket of hCA IX and XII, leading to their selective inhibition. tandfonline.com

For a series of 2-thieno-4(3H)-quinazolinone analogs with antitumor activity, conformational analysis and QSAR studies helped to understand the pharmacophoric requirements for their cytotoxic effect. These computational studies can help in designing new derivatives with potentially enhanced antitumor activity. researchgate.net

While detailed mechanistic studies derived from SAR of 1,2-dihydroquinazoline-2-thiones are not extensively available, the existing data on related scaffolds underscore the importance of this approach in understanding how these molecules exert their biological effects and in guiding the design of more potent and selective therapeutic agents.

Biological Activity and Mechanistic Investigations of 1,2 Dihydroquinazoline 2 Thione Derivatives: Research Methodologies

Approaches to Investigate Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The investigation into the antimicrobial effects of quinazoline (B50416) derivatives involves a combination of enzymatic and cell-based assays designed to identify target-specific inhibition and understand the broader cellular consequences. These methods are crucial for discovering new agents against bacterial, fungal, and parasitic infections. biomedpharmajournal.orgnih.gov

A key strategy in developing antiparasitic drugs is the targeting of enzymes that are essential for the pathogen's survival but absent in the human host. nih.govmdpi.com Trypanothione reductase (TryR) is one such validated drug target, crucial for the redox metabolism of trypanosomes, the parasites responsible for diseases like human African trypanosomiasis and leishmaniasis. acs.orgmdpi.com The TryR system replaces the human glutathione (B108866) reductase system, making it an ideal target for selective inhibitors. nih.govmdpi.com

Research methodologies in this area focus on:

Enzyme Inhibition Assays : Novel quinazoline-type compounds are designed and evaluated for their ability to inhibit the activity of TryR. nih.gov For instance, 3,4-dihydroquinazoline derivatives have been identified as a novel class of Trypanosoma brucei TryR inhibitors. acs.org These assays measure the reduction in the enzyme's catalytic activity in the presence of the test compound. mdpi.com Researchers often test for selectivity by comparing the inhibition of the parasite's TryR with that of human glutathione reductase. nih.gov

Structural Biology : High-resolution protein crystallography is used to study the binding mode of these inhibitors. acs.org Structural analysis of TryR in complex with dihydroquinazoline (B8668462) inhibitors has revealed that the enzyme can undergo a conformational change upon ligand binding. This creates a new subpocket that accommodates the inhibitor, an "induced-fit" mechanism that is crucial for potent and selective binding. acs.org This structural insight guides the synthesis of more potent analogues. acs.org

Computational and In Silico Studies : Molecular docking is employed to predict the binding affinity of designed compounds to the catalytic site of the target enzyme, such as Leishmania infantum Trypanothione Reductase (LiTR). mdpi.commdpi.com These computational predictions are then validated through experimental enzyme inhibition assays. mdpi.com

| Target Enzyme | Organism | Research Approach | Key Mechanistic Finding |

| Trypanothione Reductase (TryR) | Trypanosoma brucei | Enzyme Inhibition Assays, Protein Crystallography | Inhibitor binding induces a conformational change, creating a new subpocket in the active site. acs.org |

| Trypanothione Reductase (TryR) | Trypanosoma cruzi | Privileged Structure-Guided Synthesis | The quinazoline framework is identified as a privileged structure for designing novel TryR inhibitors. nih.gov |

| Trypanothione Reductase (LmTR) | Leishmania mexicana | Molecular Docking, Enzyme Inhibition Assays | Quinoline-based compounds show inhibitory activity, with the quinoline (B57606) nucleus forming key hydrogen bonds in the active site. mdpi.com |

| Trypanothione Reductase (LiTR) | Leishmania infantum | Fragment-Based Drug Design, Cluster Docking | Aminopropanone derivatives bind to a novel, druggable site at the entrance of the NADPH binding cavity, which is absent in human glutathione reductase. mdpi.com |

Cell-based assays are fundamental to understanding how a compound affects a whole organism. While minimum inhibitory concentration (MIC) assays are used to quantify the potency of antimicrobial agents, further mechanistic studies are conducted to determine how they work. nih.govnih.gov For quinazoline derivatives, these studies aim to move beyond simple viability data to uncover the specific cellular processes being disrupted.

Methodologies for mechanistic elucidation include:

Target Identification in Whole Cells : After identifying general antimicrobial activity, researchers investigate inhibition of specific cellular machinery. For related quinoline derivatives, studies have evaluated their action against enzymes like DNA gyrase, which is crucial for bacterial DNA replication, and lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane synthesis. nih.gov

Spectrum of Activity : The initial screening of synthesized compounds is performed against a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans, Aspergillus niger), to determine the breadth of their antimicrobial action. biomedpharmajournal.orgekb.eg

Investigation of Anticancer Potential: Mechanistic Insights and Target Interaction Studies

Quinazolinone derivatives are frequently investigated as potential anticancer agents due to their ability to inhibit key molecules involved in cancer cell proliferation and survival. mdpi.comnih.gov Research in this area focuses on identifying the specific molecular targets and pathways affected by these compounds.

The quinazolinone scaffold is a core structural unit in the design of small molecule inhibitors that target kinases and receptor tyrosine kinases, which are often dysregulated in cancer. nih.govsemanticscholar.org

Kinase Inhibition Assays : These assays are used to screen compounds against a panel of protein kinases to identify specific targets. Quinazolinone derivatives have been identified as inhibitors of several key kinases involved in cancer progression:

EGFR (Epidermal Growth Factor Receptor) : Overexpression of EGFR is linked to various cancers, stimulating processes like cell proliferation and angiogenesis. mdpi.com Some quinazolinone-based derivatives have been developed as potent dual inhibitors of VEGFR-2 and EGFR tyrosine kinases. mdpi.comtandfonline.com

p38 MAP Kinase : This kinase is another important target in cancer therapy, and quinazolinone derivatives have been designed as p38 MAP kinase inhibitors. semanticscholar.orgnih.gov

Bromodomains (BRD4) : Proteins containing bromodomains, such as BRD4, are epigenetic readers that regulate gene transcription. They have emerged as important cancer targets, and quinazolinone-based compounds have been developed as BRD4 inhibitors. semanticscholar.orgnih.gov

DNA Synthesis Inhibition : Topoisomerase enzymes are essential for managing DNA topology during replication and transcription, making them effective targets for cancer therapy. biomolther.org Certain hybrid molecules incorporating a pyrazole (B372694) core have been evaluated as dual inhibitors of topoisomerase-I and cyclooxygenase-2. nih.gov Topoisomerase II catalytic inhibitors prevent the enzyme's function without causing the double-strand DNA breaks associated with some current chemotherapies. biomolther.org

Bioinformatics and Molecular Docking : Computational tools are used to predict the binding modes and key interactions of these derivatives with their target enzymes. mdpi.comnih.gov For example, docking studies help to understand how a compound fits into the ATP-binding pocket of a kinase or the active site of topoisomerase. nih.govnih.gov

| Target(s) | Compound Class | Research Approach | Mechanistic Insight |

| EGFR, p38MAP Kinase, BRD4 | Dihydroquinazoline-2(1H)-one derivatives | Solid-Phase Synthesis, Bioinformatics Prediction | The quinazolinone core acts as a scaffold for small molecule kinase inhibitors. ERBB2, SRC, and AKT1 were predicted as key targets. semanticscholar.orgnih.gov |

| VEGFR-2, EGFR | Quinazolinone-based derivative | Synthesis, Cytotoxicity Screening, Kinase Assays, Molecular Docking | A new derivative was identified as a potent dual inhibitor of VEGFR-2 and EGFR tyrosine kinases. tandfonline.com |

| MET Kinase | Quinazolinone hydrazine (B178648) derivatives | Synthesis, Antiproliferative Assays, Molecular Modeling | Compounds were designed as ATP-competitive inhibitors targeting the HGF/MET signaling pathway. nih.gov |

| Topoisomerase-I, COX-2 | Thiohydantoin-pyrazole hybrids | Synthesis, Enzyme Inhibition Assays, Molecular Docking | Compounds designed as dual inhibitors, showing both anticancer and anti-inflammatory potential. nih.gov |

To understand the anticancer effects of 1,2-dihydroquinazoline-2-thione derivatives at the cellular level, researchers use a variety of assays to study their impact on cell growth and the underlying molecular signaling. nih.gov

Methodologies include:

Cell Viability and Proliferation Assays : The MTT assay is a standard colorimetric assay used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. semanticscholar.orgnih.gov This is used to screen compounds against various human cancer cell lines, such as those from ovarian (SKOV3), breast (MDA-MB-231), and liver (HepG-2) cancers. nih.govsemanticscholar.orgnih.gov

Cell Cycle Analysis : Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov Studies have shown that some quinoline-2-thione derivatives can block the cell cycle in the G2 phase. nih.gov This cell cycle arrest is often investigated by examining the expression levels of key regulatory proteins, such as cyclin B1. nih.gov

Apoptosis Assays : The induction of programmed cell death, or apoptosis, is a desired outcome for anticancer drugs. mdpi.com

Flow Cytometry : This technique can also be used to detect apoptotic cells.

Western Blotting : This method is used to measure the expression levels of proteins involved in the apoptotic cascade. nih.gov Research has shown that active derivatives can enhance the expression of pro-apoptotic proteins like BAX and Caspase-3, while simultaneously inhibiting anti-apoptotic proteins such as Bcl-2. mdpi.comnih.gov

Research on Anti-inflammatory Activities and Associated Molecular Mechanisms

Derivatives of quinazolinone are also explored for their potential to treat inflammatory diseases. nih.gov Research in this field combines in vivo models with in vitro cellular and molecular assays to identify active compounds and understand their mechanisms of action. nih.govnih.gov

In Vivo Anti-inflammatory Screening : The carrageenan-induced paw edema model in rodents is a widely used primary test to screen for the acute anti-inflammatory activity of new compounds. nih.govnih.gov

In Silico Prediction : Computational tools like PASS (Prediction of Activity Spectra for Substances) Online are used to predict the probable biological activities of newly synthesized compounds, helping to prioritize them for experimental testing. nih.gov

Investigation of Molecular Mechanisms : To understand how these compounds exert their anti-inflammatory effects, researchers use cell-based models.

Cytokine Production Inhibition : Macrophage cell lines (e.g., RAW264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. researchgate.netrsc.org The ability of the test compounds to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is then measured. researchgate.netrsc.org

Signaling Pathway Analysis : Western blotting can be used to investigate the effect of the compounds on key inflammatory signaling pathways. researchgate.net For example, studies examine whether the compounds inhibit the phosphorylation and activation of components of the NF-κB pathway, a central regulator of inflammation. researchgate.net

Protein Denaturation Inhibition Studies and Binding Affinity

The investigation into the biological activities of this compound derivatives often includes an assessment of their anti-inflammatory potential and binding affinity to serum albumins. These studies provide insight into the compound's mechanism of action and its pharmacokinetic profile.

Protein denaturation is a process where proteins lose their tertiary and secondary structures due to external stress, such as heat or chemical agents. This phenomenon is closely linked with inflammatory processes. swu.ac.th Tissue injury can lead to the denaturation of proteins, triggering an inflammatory response. swu.ac.th Consequently, the ability of a substance to inhibit protein denaturation is considered a valuable indicator of its potential anti-inflammatory activity. swu.ac.th Non-steroidal anti-inflammatory drugs (NSAIDs), for example, are known to exert their effects in part by inhibiting protein denaturation. swu.ac.th Research methodologies in this area typically involve in vitro assays where protein, often bovine serum albumin (BSA), is denatured by heat, and the ability of the test compound to prevent this denaturation is measured spectrophotometrically. The percentage of inhibition is then calculated and compared to standard anti-inflammatory drugs.

Binding affinity studies, particularly with serum albumins like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), are crucial for understanding how a compound might be distributed and transported in the body. These proteins can bind to various ligands, affecting their bioavailability and stability. nih.gov The interaction between a compound and BSA or HSA is commonly investigated using spectroscopic techniques such as fluorescence, UV-absorption, and circular dichroism (CD). nih.gov Fluorescence quenching assays are particularly common; the intrinsic fluorescence of tryptophan residues in the protein is quenched upon binding of a ligand. nih.gov By analyzing the quenching data at different temperatures, researchers can determine binding constants (K), the number of binding sites (n), and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS), which help to elucidate the nature of the binding forces (e.g., hydrogen bonding, van der Waals forces). swu.ac.thnih.gov

Exploration of Other Bioactivities and Their Molecular Basis (e.g., Antimalarial, Antihypertensive, Antioxidant, Insecticidal)

Derivatives of the quinazoline scaffold, including the thione variant, have been explored for a wide array of biological activities beyond a single target. This exploration is driven by the structural versatility of the quinazoline ring system.

Antimalarial Activity The quinazoline core is a recognized scaffold in the development of new antimalarial agents. nih.gov The global effort to find new therapies is driven by increasing drug resistance in malaria parasites. diva-portal.org Dihydroquinazolinone derivatives have been identified as targeting PfATP4, a crucial sodium ion ATPase in Plasmodium falciparum. nih.govresearchgate.net Optimization of these compounds focuses on improving aqueous solubility and metabolic stability to enhance their in vivo efficacy. nih.govresearchgate.net In silico molecular docking studies are frequently employed to predict the binding affinity of newly synthesized quinazolin-2,4-dione derivatives to essential parasite enzymes like Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (pfDHODH). jocpr.com Such computational approaches help in identifying promising candidates for further experimental validation, which can include in vivo chemo-suppression studies in murine models. diva-portal.orgjocpr.com

Antihypertensive Activity While direct studies on this compound are less common, related heterocyclic compounds have shown promise as antihypertensive agents. For instance, certain 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyran derivatives have been identified as potent potassium channel activators, a mechanism known to produce antihypertensive effects. nih.gov The antihypertensive activity of these and other related structures, such as pyrazoline derivatives, is typically evaluated in spontaneously hypertensive rat models using methods like the tail-cuff technique to measure blood pressure changes. nih.govmdpi.com These findings suggest that the broader class of nitrogen-containing heterocycles, including quinazoline derivatives, represents a potential area for the discovery of new antihypertensive drugs.

Antioxidant Activity Quinazolinone and quinazolinethione derivatives have demonstrated significant potential as antioxidant agents. nih.gov Free radicals and reactive oxygen species (ROS) are implicated in the pathogenesis of various diseases, including cancer, by causing damage to cellular components like lipids and DNA. mdpi.com The antioxidant capacity of this compound derivatives is evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. researchgate.netmdpi.comresearchgate.net These assays measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize the stable free radicals. The results are often expressed as IC₅₀ values, which represent the concentration of the compound required to scavenge 50% of the radicals. Structure-activity relationship studies have shown that the antioxidant potency can be influenced by the nature and position of substituents on the quinazoline ring. mdpi.comresearchgate.net For example, the presence of phenolic hydroxyl groups can significantly enhance antioxidant activity. researchgate.net

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 14 (a quinazolinthione derivative) | 26.87 ± 0.23 | mdpi.com |

| Compound 5a (a phenolic quinazolin-4(3H)-one derivative) | Lower than Ascorbic Acid/Trolox | researchgate.net |

| Compound 5c (a phenolic quinazolin-4(3H)-one derivative) | Lower than Ascorbic Acid/Trolox | researchgate.net |

| Compound 5d (a phenolic quinazolin-4(3H)-one derivative) | Lower than Ascorbic Acid/Trolox | researchgate.net |

| Compound 5h (a phenolic quinazolin-4(3H)-one derivative) | Lower than Ascorbic Acid/Trolox | researchgate.net |

| Compound 5k (a phenolic quinazolin-4(3H)-one derivative) | Lower than Ascorbic Acid/Trolox | researchgate.net |

| Compound 5l (a phenolic quinazolin-4(3H)-one derivative) | Lower than Ascorbic Acid/Trolox | researchgate.net |

Insecticidal Activity A series of 2,3-dihydroquinazolin-4(1H)-one derivatives have been designed and synthesized as potential insecticides. acs.org These compounds are often developed as analogues of existing insecticides, such as anthranilic diamides. acs.org Their insecticidal activities are tested against various pests, like the oriental armyworm (Mythimna separata). acs.org Research has explored the molecular basis of their action, investigating their effects on insect calcium channels. acs.org Techniques such as whole-cell patch clamp and calcium imaging on insect neurons are used to determine if these compounds modulate ion channels, which are vital for insect muscle and nerve function. acs.org Some studies have indicated that these novel compounds may have a different mechanism of action compared to established insecticides like chlorantraniliprole. acs.org

Interaction Studies with Key Biomolecules (e.g., DNA, Bovine Serum Albumin)

Understanding the interactions of this compound derivatives with fundamental biological macromolecules like DNA and serum albumin is key to deciphering their mechanisms of action and pharmacokinetic properties.

Interaction with DNA The planar aromatic structure of the quinazoline nucleus makes it an ideal candidate for interaction with DNA. diva-portal.orgacs.org Many quinazoline derivatives have been shown to bind to double-stranded DNA, primarily through intercalation, where the planar ring system inserts itself between the base pairs of the DNA double helix. jocpr.comacs.orgnih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for many anticancer drugs. diva-portal.orgacs.org Methodologies to study these interactions include DNA melting temperature measurements, fluorescence emission spectroscopy, circular dichroism, and gel electrophoresis. nih.gov These experiments can confirm the binding mode and strength of the interaction, revealing that the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus, for example, is an effective pharmacophore for DNA binding. nih.gov Free radicals can cause DNA strand breakage, and some quinazolinone derivatives are investigated for their potential as DNA protective agents. mdpi.com

Interaction with Bovine Serum Albumin (BSA) As previously mentioned in section 7.3.1, the binding of drug candidates to serum albumins like BSA is a critical factor in their absorption, distribution, metabolism, and excretion (ADME) profile. The interaction of quinoline and quinazoline derivatives with BSA and its human counterpart, HSA, has been investigated using various spectroscopic methods. swu.ac.th Fluorescence quenching experiments are a primary tool, revealing a static quenching mechanism for the binding of some quinoline derivatives to BSA, with binding constants (Kb) typically in the range of 10⁴ to 10⁵ L·mol⁻¹. swu.ac.th Competitive binding experiments using site-specific markers help to identify the specific binding location on the albumin protein, such as site I in subdomain IIA. swu.ac.th Molecular docking simulations complement these experimental studies by providing a theoretical model of the binding, highlighting the specific interactions like hydrogen bonds and van der Waals forces that stabilize the compound-protein complex. swu.ac.thnih.gov

Advanced Characterization Techniques in 1,2 Dihydroquinazoline 2 Thione Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of 1,2-dihydroquinazoline-2-thione. Each method provides unique information about the molecule's functional groups and atomic arrangement.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, shows characteristic peaks for N-H stretching vibrations in the range of 3000-3200 cm⁻¹, a C=O stretching vibration for the lactam at 1659 cm⁻¹, and C-O stretching at 1236 and 1085 cm⁻¹ mdpi.com. For this compound, one would expect to see a characteristic C=S (thione) stretching vibration, which typically appears in the region of 1250-1020 cm⁻¹, alongside the N-H and aromatic C-H stretching frequencies.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The extent of conjugation in the quinazoline (B50416) ring system results in absorption in the UV region bspublications.netutoronto.camasterorganicchemistry.com. For instance, quinazolin-4(3H)-one derivatives exhibit absorption maxima that can be influenced by substituents and the solvent used mdpi.com. An increase in conjugation, such as the addition of more aromatic rings, typically leads to a bathochromic (red) shift, meaning the absorption maximum (λmax) moves to a longer wavelength masterorganicchemistry.commdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules.

¹H NMR: In the ¹H NMR spectrum of 2,3-dihydroquinazolin-4(1H)-one derivatives, the protons on the aromatic ring typically appear as multiplets in the range of 6.5-8.0 ppm. The N-H protons are also observable and their chemical shifts can vary depending on the solvent and concentration nih.govacgpubs.org.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar quinazolinone structure, the carbonyl carbon (C=O) of the lactam appears around 163 ppm acgpubs.org. In this compound, the thione carbon (C=S) would be expected to resonate at a significantly lower field, typically in the range of 190-210 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. In the mass spectrum of a related compound, 1,2-dihydroquinazolin-2-one, the molecular ion peak (M+) is observed at m/z 146 nih.gov. The fragmentation of quinazoline derivatives often involves the initial loss of small, stable molecules, followed by the decomposition of the heterocyclic ring researchgate.net. For this compound, the molecular ion peak would be expected at its corresponding molecular weight, and the fragmentation pattern would provide clues about its structural integrity.

| Spectroscopic Data for Related Quinazoline Derivatives | |

| Technique | Observed Features |

| IR Spectroscopy | N-H stretch: 3000-3200 cm⁻¹; C=O stretch (lactam): ~1660 cm⁻¹ mdpi.com |

| ¹H NMR Spectroscopy | Aromatic protons: 6.5-8.0 ppm nih.govacgpubs.org |

| ¹³C NMR Spectroscopy | C=O (lactam): ~163 ppm acgpubs.org |

| Mass Spectrometry | Molecular ion peak (M+) for 1,2-dihydroquinazolin-2-one: m/z 146 nih.gov |

X-ray Crystallography for Absolute Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For quinazoline derivatives, X-ray crystallography has been used to confirm the planar nature of the quinazoline ring system and to study intermolecular interactions, such as hydrogen bonding.

In the crystal structure of 2-ethylquinazoline-4(3H)-thione, a related compound, all non-hydrogen atoms are nearly coplanar. The crystal packing is stabilized by N—H⋯S hydrogen bonds, which form rings that link pairs of molecules nih.gov. This kind of detailed structural information is invaluable for understanding the supramolecular chemistry of these compounds and for designing new materials with specific properties.

| Crystallographic Data for 2-Ethylquinazoline-4(3H)-thione | |

| Crystal System | Orthorhombic nih.gov |

| Space Group | Pnma nih.gov |

| Unit Cell Dimensions | a = 5.8231 (3) Å, b = 14.3214 (6) Å, c = 21.7365 (8) Å nih.gov |